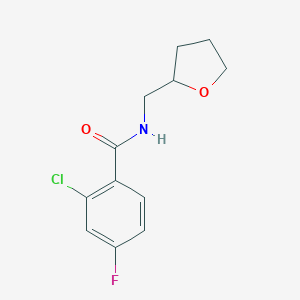

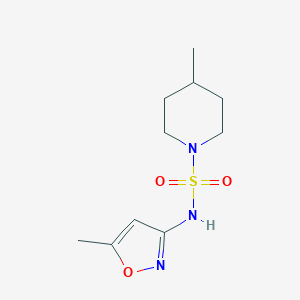

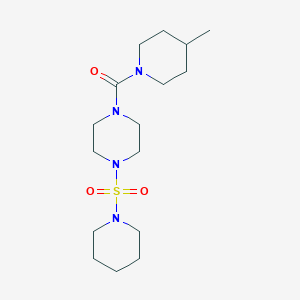

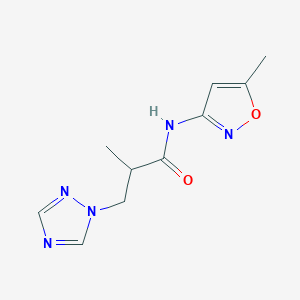

![molecular formula C11H14N4O2S B359444 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 142976-05-4](/img/structure/B359444.png)

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate organic azide with an alkyne in the presence of a copper catalyst . The exact method can vary depending on the specific structures of the starting materials .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. Some derivatives are thermally stable and exhibit acceptable densities .Mecanismo De Acción

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is important in the regulation of pH in the body. This compound has also been found to inhibit the activity of ion channels by binding to the channel protein and blocking the flow of ions. This results in the disruption of electrical signals in the body.

Biochemical and physiological effects:

This compound has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the activity of carbonic anhydrase, which is important in the regulation of pH in cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of fatty acids. Additionally, this compound has been found to have neuroprotective effects by inhibiting the activity of ion channels, which are important in the transmission of electrical signals in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to have unique biochemical and physiological effects, which make it a valuable tool for studying various biological processes. However, this compound also has limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been found to have low selectivity for carbonic anhydrase, which can make it difficult to study the specific effects of this enzyme.

Direcciones Futuras

There are several future directions for the study of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide. One direction is to optimize the synthesis of this compound to obtain higher yields and improve its solubility in water. Another direction is to study the effects of this compound on other biological processes, such as the activity of enzymes involved in the biosynthesis of other molecules. Additionally, future studies could focus on the development of this compound derivatives with improved selectivity for specific enzymes or ion channels. Overall, the study of this compound has the potential to provide valuable insights into the role of sulfonamide derivatives in various biological processes.

Métodos De Síntesis

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-1-ethanol in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-1-ethanamine in the presence of a base. These methods have been optimized to obtain high yields of this compound.

Aplicaciones Científicas De Investigación

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been used in scientific research to study the role of sulfonamide derivatives in various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH in the body. This compound has also been used to study the effects of sulfonamide derivatives on the activity of ion channels, which are important in the transmission of electrical signals in the body. Additionally, this compound has been used to study the effects of sulfonamide derivatives on the activity of enzymes involved in the biosynthesis of fatty acids.

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDMUNIYNOLCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

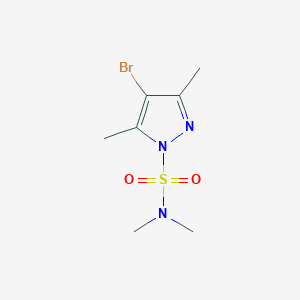

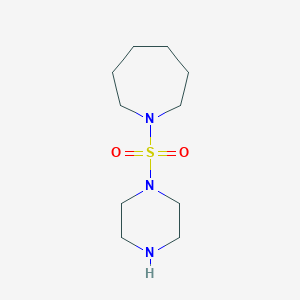

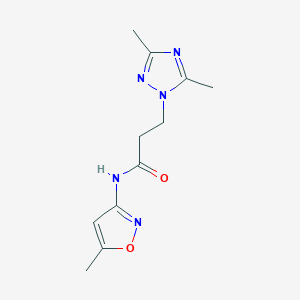

![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)